7-Methoxybenzo[d]thiazole-2-carbonitrile
Overview
Description
7-Methoxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2OS . It has a molecular weight of 190.22 . The compound is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 7-Methoxybenzo[d]thiazole-2-carbonitrile can be represented by the SMILES notation: COC1=CC=CC2=C1SC(=N2)C#N . This indicates the presence of a methoxy group (OCH3), a benzothiazole group, and a carbonitrile group (C#N) in the molecule.Physical And Chemical Properties Analysis
7-Methoxybenzo[d]thiazole-2-carbonitrile is a solid at room temperature . It has a molecular weight of 190.22 and a molecular formula of C9H6N2OS . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the current search results.Scientific Research Applications
Synthesis and Biological Evaluation
7-Methoxybenzo[d]thiazole-2-carbonitrile and its derivatives have been synthesized for biological evaluation. For instance, novel compounds designed as dual inhibitors of CLK1 and DYRK1A kinases were synthesized, demonstrating potential in pharmacological applications (Loidreau et al., 2013).
Antimicrobial and Anticancer Properties
These compounds have shown promise in antimicrobial and anticancer research. In a study, derivatives exhibited significant inhibitory activities against various bacterial strains, suggesting their potential as antibacterial agents (Cui et al., 2018). Additionally, certain derivatives have demonstrated potent antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Lu et al., 2009).
Synthesis of Heterocyclic Compounds
7-Methoxybenzo[d]thiazole-2-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. These derivatives have been explored for their pharmacological properties, including anticonvulsant activity (Zhang et al., 2010). This highlights the versatility of 7-methoxybenzo[d]thiazole-2-carbonitrile in medicinal chemistry.
Application in Coordination Chemistry
This compound has also found applications in coordination chemistry. Complexes of 7-methoxybenzo[d]thiazole-2-carbonitrile with various transition metal ions have been synthesized and characterized (Al-amery, 2013). These complexes could have potential applications in various fields, including catalysis and materials science.
Crystal Structure Analysis
Moreover, the crystal structures of derivatives have been analyzed to understand their chemical properties and reactivity. For example, the structure of a derivative was confirmed using X-ray crystal analysis, offering insights into its stability and molecular interactions (Du & Wu, 2020).
properties
IUPAC Name |
7-methoxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEIIROSUYPQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576940 | |
Record name | 7-Methoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[d]thiazole-2-carbonitrile | |
CAS RN |
7267-36-9 | |
Record name | 7-Methoxy-2-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.